molecular formula C15H22O6 B1233819 Tehranolide

Tehranolide

Cat. No. B1233819
M. Wt: 298.33 g/mol
InChI Key: UKBRRPFBNDFXGR-PLTKTJNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tehranolide is a natural product found in Artemisia diffusa with data available.

Scientific Research Applications

Cancer Therapy and Immune Response Modulation

Tehranolide, a sesquiterpene lactone isolated from Artemisia diffusa, has been studied for its potential in cancer therapy. Research suggests it can modulate the immune response, reduce regulatory T cells, and inhibit tumor growth in vivo. Specifically, Tehranolide has shown a significant decrease in tumor volume and alteration in cytokine profiles, such as increased levels of interferon-gamma and decreased levels of interleukin-4, in animal models. These changes are indicative of a potential role in cancer immunotherapy (Noori et al., 2010).

Breast Cancer Cell Growth Inhibition

Further research into Tehranolide's effects on breast cancer cells (specifically MCF-7 cells) revealed its ability to inhibit cell growth, induce G0/G1 arrest, and promote apoptosis. This activity is mediated through the PI3K/Akt/cyclin D1 pathway, suggesting Tehranolide’s role in cell cycle regulation and apoptosis pathways in cancer cells (Noori & Hassan, 2012).

Cell Proliferation Inhibition through Calmodulin Inhibition

Tehranolide has been observed to inhibit cell proliferation in K562 cells, a type of cancer cell line, by interfering with calmodulin structure and activity. It accomplishes this by inhibiting phosphodiesterase (PDE1) and activating protein kinase A (PKA), following cAMP accumulation. This mode of action differentiates Tehranolide from other compounds and highlights its potential as a unique therapeutic agent (Noori & Hassan, 2013).

Anti-malarial Effects

Tehranolide's potential extends beyond cancer treatment, as it has also been investigated for its anti-malarial effects. Studies on Plasmodium falciparum, the parasite responsible for malaria, have shown that Tehranolide exhibits significant anti-plasmodial activity in vitro, offering a promising avenue for malaria treatment research (Rustaiyan et al., 2015).

Immune Response and Tumor Infiltration

Research also indicates that Tehranolide could shift the immune response towards Th1 and modulate intra-tumor infiltrated T regulatory cells, highlighting its potential use in enhancing the effectiveness of cancer immunotherapy (Noori et al., 2009).

properties

Product Name

Tehranolide

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

IUPAC Name

(1R,4R,5S,12S,13S)-4,13-dihydroxy-5,9-dimethyl-11,14,15-trioxatetracyclo[11.2.1.01,5.08,12]hexadecan-10-one

InChI

InChI=1S/C15H22O6/c1-8-9-3-5-13(2)10(16)4-6-14(13)7-15(18,21-20-14)11(9)19-12(8)17/h8-11,16,18H,3-7H2,1-2H3/t8?,9?,10-,11+,13+,14-,15+/m1/s1

InChI Key

UKBRRPFBNDFXGR-PLTKTJNRSA-N

Isomeric SMILES

CC1C2CC[C@]3([C@@H](CC[C@@]34C[C@@]([C@H]2OC1=O)(OO4)O)O)C

Canonical SMILES

CC1C2CCC3(C(CCC34CC(C2OC1=O)(OO4)O)O)C

synonyms

tehranolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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